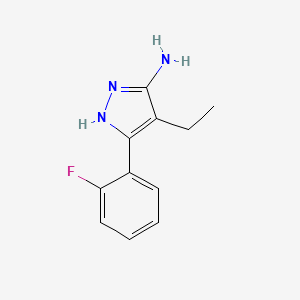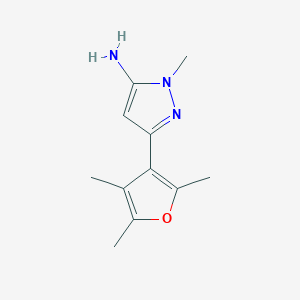
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a 2,4,5-trimethylfuran group at position 3, and an amine group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylfuran-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can reduce the pyrazole ring or the furan ring, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the amine group. For example, acylation with acyl chlorides or sulfonyl chlorides can yield the corresponding amides or sulfonamides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into their function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist.
The molecular pathways involved in the compound’s action can vary depending on the target and the biological context. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays can provide insights into the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-4-amine: This compound differs in the position of the amine group, which can affect its reactivity and biological activity.
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-carboxylic acid:
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-ol: The hydroxyl group in this compound can participate in hydrogen bonding and other interactions, influencing its behavior in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2-methyl-5-(2,4,5-trimethylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-6-7(2)15-8(3)11(6)9-5-10(12)14(4)13-9/h5H,12H2,1-4H3 |
Clé InChI |
NHONHGXJLWXPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C2=NN(C(=C2)N)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)

![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

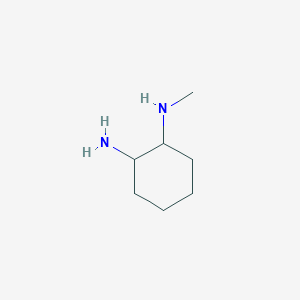
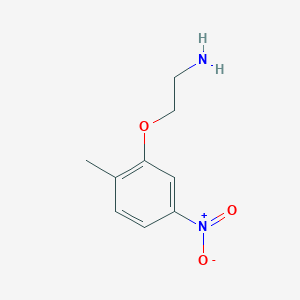
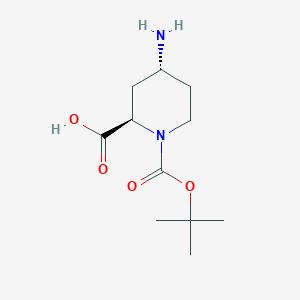
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
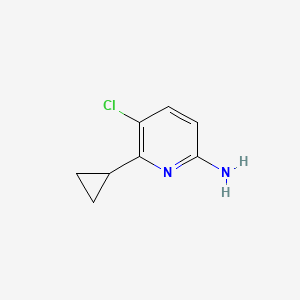
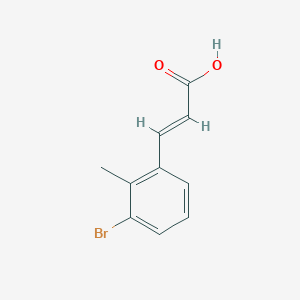
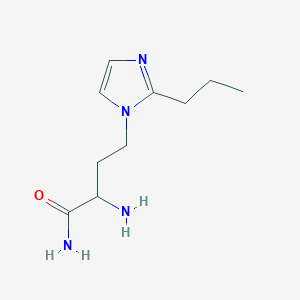
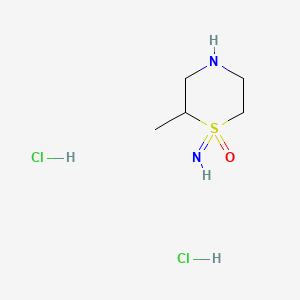
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
